![molecular formula C18H22BNO2 B14886685 (R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-CBS-oxazaborolidine is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly known for its ability to catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. The presence of a boron atom in its structure plays a crucial role in its catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-CBS-oxazaborolidine typically involves the reaction of ®-2-methyl-2,3-dihydro-1H-1,3,2-oxazaborole with a suitable borane source. One common method is the reaction of ®-2-methyl-2,3-dihydro-1H-1,3,2-oxazaborole with borane-tetrahydrofuran complex under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of ®-2-Methyl-CBS-oxazaborolidine involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification through crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: ®-2-Methyl-CBS-oxazaborolidine primarily undergoes reduction reactions. It is highly effective in the asymmetric reduction of ketones to produce chiral alcohols. The compound can also participate in hydroboration reactions, where it adds across carbon-carbon double bonds.
Common Reagents and Conditions: The most common reagent used with ®-2-Methyl-CBS-oxazaborolidine is borane, often in the form of borane-tetrahydrofuran complex. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Low temperatures are preferred to maintain the stability of the compound and to achieve high enantioselectivity.
Major Products Formed: The major products formed from reactions involving ®-2-Methyl-CBS-oxazaborolidine are chiral alcohols. These products are highly valuable in the pharmaceutical industry for the synthesis of enantiomerically pure drugs.
Scientific Research Applications
Chemistry: In chemistry, ®-2-Methyl-CBS-oxazaborolidine is extensively used as a chiral catalyst in asymmetric synthesis. Its ability to induce high enantioselectivity makes it a valuable tool for the synthesis of chiral molecules.
Biology: In biological research, this compound is used to synthesize chiral intermediates that are essential for the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: In medicine, ®-2-Methyl-CBS-oxazaborolidine is used in the synthesis of chiral drugs. Its high enantioselectivity ensures that the drugs produced are in their active form, which is crucial for their efficacy and safety.
Industry: In the industrial sector, this compound is used in the large-scale production of chiral alcohols, which are important intermediates in the synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
®-2-Methyl-CBS-oxazaborolidine exerts its effects through its boron atom, which acts as a Lewis acid. This allows the compound to coordinate with the carbonyl group of ketones, facilitating their reduction to alcohols. The chiral environment provided by the oxazaborolidine ring ensures that the reduction occurs with high enantioselectivity, producing chiral alcohols in their desired enantiomeric form.
Comparison with Similar Compounds
Similar Compounds:
- (S)-2-Methyl-CBS-oxazaborolidine
- ®-2-Phenyl-CBS-oxazaborolidine
- (S)-2-Phenyl-CBS-oxazaborolidine
Uniqueness: ®-2-Methyl-CBS-oxazaborolidine is unique due to its high enantioselectivity and efficiency in catalyzing the reduction of ketones. Compared to its analogs, such as (S)-2-Methyl-CBS-oxazaborolidine, it provides the opposite enantiomer of the product, which is essential for synthesizing specific chiral molecules. The presence of the methyl group in its structure also influences its reactivity and selectivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H22BNO2 |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
(3aR)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;hydrate |
InChI |
InChI=1S/C18H20BNO.H2O/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16;/h2-7,9-12,17H,8,13-14H2,1H3;1H2/t17-;/m1./s1 |
InChI Key |
FGHJEXMVXZAHBO-UNTBIKODSA-N |
Isomeric SMILES |
B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C.O |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


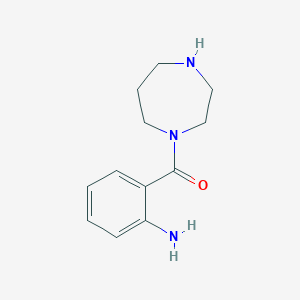
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
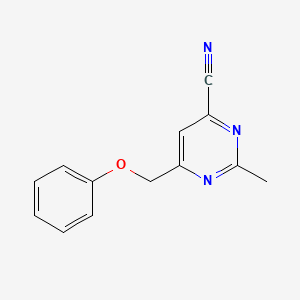

![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
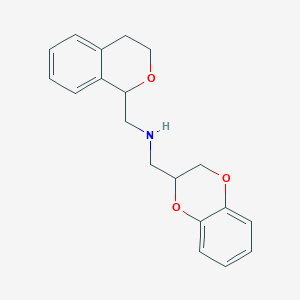

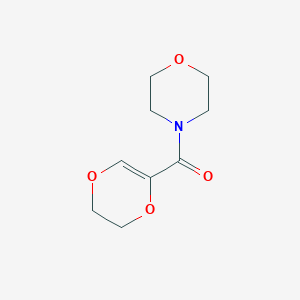

![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
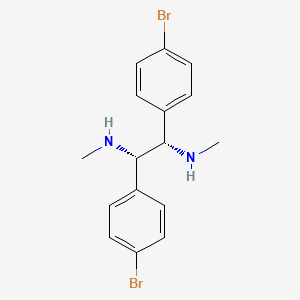
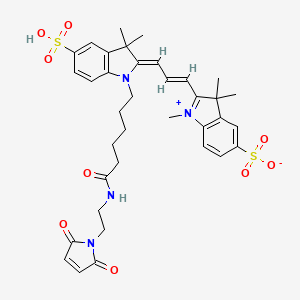
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
